Luprostiol
Overview
Description
Luprostiol is a synthetic prostaglandin analogue with the chemical formula C21H29ClO6S and a molecular weight of 444.97 g/mol . It is primarily used in veterinary medicine for its luteolytic properties, which means it can induce luteolysis, the breakdown of the corpus luteum . This compound is structurally related to prostaglandin F2α and is known for its efficacy in regulating the estrous cycle in cattle .
Preparation Methods
Synthetic Routes and Reaction Conditions: Luprostiol is synthesized through a multi-step process that involves the following key steps :
Starting Material: The synthesis begins with the preparation of a cyclopentane derivative.
Functional Group Introduction: Various functional groups, including hydroxyl and thiol groups, are introduced to the cyclopentane ring.
Chlorophenoxy Group Addition: A chlorophenoxy group is added to the molecule to enhance its biological activity.
Final Assembly: The final step involves the coupling of the modified cyclopentane derivative with a heptenoic acid derivative to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Luprostiol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like thiols and amines are employed under mild conditions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Luprostiol has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying prostaglandin analogues and their chemical properties.
Biology: Investigated for its role in regulating reproductive cycles in animals.
Medicine: Explored for potential therapeutic applications in reproductive health.
Industry: Utilized in the development of veterinary pharmaceuticals.
Mechanism of Action
Luprostiol exerts its effects by binding to prostaglandin receptors in the corpus luteum, leading to increased intracellular calcium levels and activation of protein kinase C. This results in the breakdown of the corpus luteum and subsequent regulation of the estrous cycle . The molecular targets include prostaglandin F2α receptors, and the pathways involved are related to calcium signaling and protein kinase activation .
Comparison with Similar Compounds
Luprostiol is unique among prostaglandin analogues due to its specific structural modifications, which enhance its luteolytic activity. Similar compounds include:
Cloprostenol: Another prostaglandin analogue used in veterinary medicine.
Dinoprost: A naturally occurring prostaglandin F2α used for similar purposes.
Fenprostalene: A synthetic prostaglandin analogue with similar applications.
This compound stands out due to its higher potency and longer duration of action compared to these similar compounds .
Properties
IUPAC Name |
7-[2-[3-(3-chlorophenoxy)-2-hydroxypropyl]sulfanyl-3,5-dihydroxycyclopentyl]hept-5-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29ClO6S/c22-14-6-5-7-16(10-14)28-12-15(23)13-29-21-17(18(24)11-19(21)25)8-3-1-2-4-9-20(26)27/h1,3,5-7,10,15,17-19,21,23-25H,2,4,8-9,11-13H2,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUDFIMHDRJVLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)SCC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10867262 | |
Record name | 7-(2-{[3-(3-Chlorophenoxy)-2-hydroxypropyl]sulfanyl}-3,5-dihydroxycyclopentyl)hept-5-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10867262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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